2-Benzyl-5-ethynyltetrazole
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Overview
Description
2-Benzyl-5-ethynyltetrazole (BET) is a tetrazole derivative. Tetrazoles are synthetic heterocycles with numerous applications in various fields of chemistry and industry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For example, copolymers of N-glycidyl-5-aminotetrazole and glycidyl azide with a varied ratio of energetic elements were synthesized by simultaneously reacting the 5-aminotetrazole sodium salt and the azide ion with the starting polymeric matrix .Molecular Structure Analysis
The molecular formula of this compound is C10H8N4. It is a tetrazole derivative that has received significant attention in recent years due to its unique properties and potential applications, especially in the field of materials science.Chemical Reactions Analysis
Tetrazoles are synthetic heterocycles with numerous applications in organic chemistry, coordination chemistry, the photographic industry, explosives, and, in particular, medicinal chemistry . In organic chemistry, 5-substituted tetrazoles are used as advantageous intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis .Scientific Research Applications
Anticonvulsant Properties
2-Benzyl-5-ethynyltetrazole and its derivatives have been studied for their potential anticonvulsant properties. For instance, dihydropyridine derivatives, closely related to this compound, have shown significant anticonvulsant activity in models of seizures induced by pentylenetetrazole and electroshock in mice (Hadizadeh et al., 2013). Additionally, 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones, which are structurally similar, have shown effective anticonvulsant activities in animal models (Reddy et al., 1996).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound and its variants have been a subject of study. Buzilova et al. (1980) explored the synthesis of 2-alkyl-5-ethynyltetrazoles, demonstrating that ethynyltetrazoles possess a triple bond with increased electrophilicity, leading to a variety of chemical reactions such as aminomethylation and cycloaddition of azides (Buzilova et al., 1980). This information is crucial for understanding how to manipulate this compound for various scientific applications.
Potential Application in Organic Synthesis
The use of 5-lithiotetrazoles in organic synthesis, including derivatives of this compound, has been investigated. These compounds can be functionalized to create 1-unsubstituted derivatives, useful in various synthetic pathways (Satoh & Marcopulos, 1995). This area of research is significant for expanding the utility of this compound in chemical synthesis.
Role in Receptor Antagonism
Studies on 1-Benzyl-5-aryltetrazoles, closely related to this compound, have identified them as novel antagonists for the P2X7 receptor. This has implications for developing treatments for conditions like neuropathic pain, as these compounds have shown efficacy in pain models without affecting motor coordination (Nelson et al., 2006).
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with several receptors and enzymes in organisms .
Mode of Action
It’s known that tetrazoles can interact with several receptors and enzymes in organisms over noncovalent interfaces . This interaction can lead to a variety of biological properties.
Biochemical Pathways
Tetrazole derivatives have been known to exhibit extensive biological properties such as antifungal, antimalarial, antibacterial, antiviral, anti-inflammatory, and anticancer . These properties suggest that tetrazole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
Tetrazole is a bioisostere of the carboxylic acid, which is known to enhance bioavailability and lipophilicity and reduce side effects .
Result of Action
Given the wide range of biological properties exhibited by tetrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the reactivity of benzylic halides, such as 2-benzyl-5-ethynyltetrazole, can be influenced by the adjacent aromatic ring .
Properties
IUPAC Name |
2-benzyl-5-ethynyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOVPRSMERYMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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